阿米替林 N-葡萄糖醛酸苷

描述

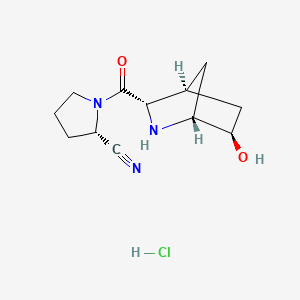

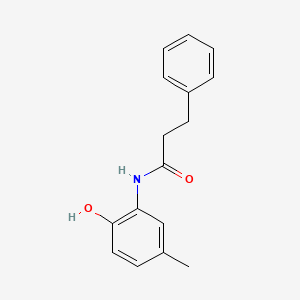

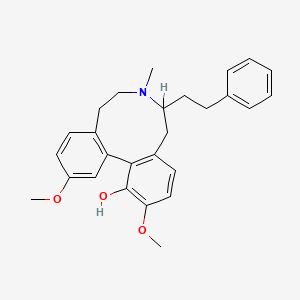

Amitriptyline N-ß-D-glucuronide is a metabolite of the tricyclic antidepressant amitriptyline . It is sold under trade names such as Amitrip, Elavil, and Levate, and is prescribed to treat a number of mental disorders ranging from major depressive disorder and anxiety disorder to bipolar disorder .

Synthesis Analysis

The synthesis of N-glucuronides can be achieved through several methods, including late-stage chemical synthesis screens tailored to the glucuronide type desired, microbial biotransformation, and the use of liver fractions . A study has also reported the use of β-glucuronidases from Helix pomatia, Escherichia coli, and rat towards the N-glucuronides of amitriptyline .Molecular Structure Analysis

The molecular formula of Amitriptyline N-glucuronide is C26H31NO6 . It has a molecular weight of 453.53 . The structure of Amitriptyline N-glucuronide contains a total of 67 bonds, including 36 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .科学研究应用

代谢途径

代谢和处置:阿米替林通过各种途径进行代谢,包括形成 N-葡萄糖醛酸苷。这个过程涉及氧化代谢、羟基化和直接结合,导致形成季铵盐连接的葡萄糖醛酸苷。这些代谢转化发生高度立体选择性和对映选择性,表明阿米替林代谢的复杂性 (Breyer‐Pfaff,2004)。

人在葡萄糖醛酸苷化:在人的受试者中,阿米替林 N-葡萄糖醛酸苷的形成代表了一条次要的代谢途径。这在单次低剂量后和在治疗剂量阿米替林持续治疗期间都观察到,表明它在药物整体代谢中的作用有限 (Dahl‐Puustinen 等,1989)。

在人肝微粒体中形成:研究表明,人肝微粒体可以葡萄糖醛酸苷化阿米替林,尽管活性因人而异。参与这种转化的酶促过程对某些抑制剂敏感,突出了葡萄糖醛酸苷化过程的特异性 (Dahl‐Puustinen & Bertilsson,1987)。

生化和药理方面

葡萄糖醛酸苷化的动力学:从阿米替林形成季铵盐葡萄糖醛酸苷的过程在人肝微粒体中表现出双相动力学。这一发现对于了解药物在治疗浓度下的代谢及其对药代动力学的影响至关重要 (Breyer‐Pfaff 等,1997)。

UGT 酶的参与:阿米替林的 N-葡萄糖醛酸苷化由 UGT1A4 和 UGT2B10 等酶催化。这些酶在叔胺的代谢和解毒中起着重要作用,包括阿米替林,表明它们在药物代谢和潜在药物相互作用中的重要性 (Lu 等,2017)。

- **: 已显示阿米替林可以抑制神经炎症并调节谷氨酸转运蛋白,这可能对吗啡耐受等疾病有影响。这表明阿米替林在疼痛管理和神经系统疾病中具有潜在的治疗应用,尽管阿米替林 N-葡萄糖醛酸苷在这些过程中的具体作用没有明确详细说明 (Tai 等,2006;Tai 等,2007)。

对糖尿病中肝脏代谢的影响:阿米替林的代谢,包括其 N-葡萄糖醛酸苷的形成,在糖尿病条件下发生改变。这突出了了解不同生理状态下的代谢变化及其对药物疗效和安全性的影响的重要性 (Coudoré 等,1997)。

生态毒理学效应:对非目标水生动物(如斑马鱼)的研究表明,阿米替林(可能包括其代谢物,如 N-葡萄糖醛酸苷)会导致显着的生理变化。这突出了药物对环境的更广泛影响以及了解其代谢副产物的重要性 (Yang 等,2014)。

酶调节和药物相互作用

UGT2B10 在 N-葡萄糖醛酸苷化中的作用:UGT2B10 在三环类抗抑郁药(包括阿米替林)的 N-葡萄糖醛酸苷化中起着重要作用。这一信息对于了解药物-药物相互作用和根据个体代谢特征个性化药物方案至关重要 (Zhou 等,2010)。

其他药理作用:已观察到阿米替林具有多种药理作用,包括抑制酸性鞘氨醇酶和调节氧化应激,这可能与抑郁症和神经性疼痛等疾病有关。阿米替林 N-葡萄糖醛酸苷在这些过程中的影响是进一步探索的领域 (Beckmann 等,2014;Sehonová 等,2019)。

临床意义

葡萄糖醛酸苷化的潜在抑制:阿米替林已被研究其抑制其他化合物(如丁诺啡)葡萄糖醛酸苷化的潜力,表明其在药物-药物相互作用研究中的相关性以及需要仔细进行药物管理 (Oechsler & Skopp,2010)。

- e6406854e5a69c67190a336a33/?utm_source=chatgpt)。

安全和危害

未来方向

There is ongoing research into the prediction of in vivo glucuronidation using in vitro data, which could lead to better understanding of the elimination process for compounds undergoing glucuronidation . Additionally, there is interest in the development of next-generation β-glucuronidases that can effectively cleave glucuronides in urine at room temperature .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMXRAPAGYPAJI-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amitriptyline N-glucuronide | |

CAS RN |

112806-33-4 | |

| Record name | Amitriptyline N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112806334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)

![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)

![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)

![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)